N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorobenzyl and 3-fluoro-4-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-(pyridin-2-yl)-3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
The uniqueness of 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both fluorobenzyl and fluoromethylphenyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex synthetic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
CAS Number | 1223766-43-5 |
Molecular Formula | C25H18F2N4O2S2 |
Molecular Weight | 508.6 g/mol |
The compound features a unique structure that includes a triazatricyclo framework, which contributes to its biological activity.
The compound is believed to interact with various biological targets, primarily through inhibition of specific enzymes and modulation of receptor activity. The structural components suggest potential interactions with nuclear receptors involved in inflammatory and immune responses, such as the retinoic acid receptor-related orphan receptor C (RORc) .
Pharmacological Profiles
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may act as an inverse agonist for RORc, which plays a critical role in the production of interleukin (IL)-17. This pathway is significant in inflammatory diseases like psoriasis and rheumatoid arthritis .
- Antitumor Properties : The structural similarities to other known antitumor agents suggest that it may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazolidine moiety could enhance its interaction with tumor-specific targets .
- Selectivity and Potency : Research has shown that derivatives of this compound can possess high selectivity for their targets, with some exhibiting over 200-fold selectivity against other nuclear receptors .
Study 1: RORc Inhibition
A study evaluated the compound's effectiveness as a RORc inverse agonist. Results showed that it significantly reduced IL-17 production in vitro, suggesting potential therapeutic benefits in treating autoimmune conditions .
Study 2: Antitumor Efficacy
In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O2S2/c1-14-4-9-17(11-19(14)27)29-20(32)13-34-25-30-21-18-3-2-10-28-23(18)35-22(21)24(33)31(25)12-15-5-7-16(26)8-6-15/h2-11H,12-13H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAMEVGPGFSAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.